molecular formula C16H12Cl2O4 B2988639 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate CAS No. 431940-63-5

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate

Cat. No.: B2988639
CAS No.: 431940-63-5
M. Wt: 339.17
InChI Key: BYUDCWNAHLOHOO-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate is an organic compound with the molecular formula C16H12Cl2O4 and a molecular weight of 339.17 g/mol . This compound is characterized by the presence of chloro, ethoxy, and formyl functional groups attached to a phenyl ring, which is further esterified with 3-chlorobenzoic acid. It is used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate typically involves the esterification of 2-Chloro-6-ethoxy-4-formylphenol with 3-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon for hydrogenation reactions), and specific temperature and pressure conditions tailored to the desired reaction.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chloro and formyl groups can enhance its binding affinity to certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities that are distinct from its analogs.

Properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-2-21-14-7-10(9-19)6-13(18)15(14)22-16(20)11-4-3-5-12(17)8-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUDCWNAHLOHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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